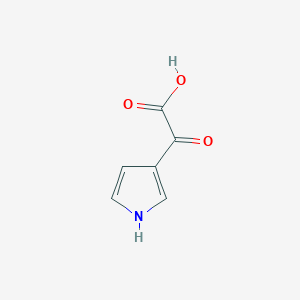

2-oxo-2-(1H-pyrrol-3-yl)acetic Acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-oxo-2-(1H-pyrrol-3-yl)acetic acid is systematically named according to IUPAC guidelines as 2-oxo-2-(1H-pyrrol-3-yl)acetic acid , reflecting its bicyclic structure comprising a pyrrole ring substituted at the 3-position with an oxoacetic acid moiety. The molecular formula is C₆H₅NO₃ , with a molecular weight of 139.11 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 117954-76-4 | |

| SMILES | O=C(O)C(=O)C1=CNC=C1 | Derived |

| InChI Key | XKRQAICSWGTWRE-UHFFFAOYSA-N |

The numbering of the pyrrole ring prioritizes the oxoacetic acid group at position 3, ensuring adherence to the lowest locant rule. Substituent positioning distinguishes it from isomers such as 2-oxo-2-(1H-pyrrol-2-yl)acetic acid.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid is characterized by a planar pyrrole ring (dihedral angle: <5°) and a conjugated oxoacetic acid side chain. Density Functional Theory (DFT) studies on analogous compounds reveal:

- Bond lengths : C3–C7 (1.512 Å), C7=O (1.221 Å).

- Torsional angles : The acetic acid group adopts a synperiplanar conformation relative to the pyrrole ring, minimizing steric hindrance.

Conformational flexibility is limited due to intramolecular hydrogen bonding between the pyrrole N–H and the carbonyl oxygen (O···H distance: 2.1 Å). This interaction stabilizes the cis-enol tautomer, as observed in related glyoxylate derivatives.

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for 2-oxo-2-(1H-pyrrol-3-yl)acetic acid remains unpublished, studies on structurally similar compounds provide insights:

| Parameter | Value (Analog) | Source |

|---|---|---|

| Space group | P1 | |

| Unit cell dimensions | a = 7.2155 Å, b = 10.7519 Å, c = 10.8562 Å | |

| Hydrogen bonding | O–H···O (2.65 Å) |

In analogous crystals, molecules form dimeric pairs via carboxylic acid O–H···O hydrogen bonds, creating a layered lattice. Predicted packing efficiency for 2-oxo-2-(1H-pyrrol-3-yl)acetic acid is ~70%, based on molecular volume calculations.

Comparative Analysis with Related Pyrrolyl Glyoxylate Derivatives

Comparative studies highlight structural and electronic distinctions:

The 3-substituted derivative exhibits unique reactivity in [4+1] annulation reactions due to its electronic profile, enabling selective C–N bond formation. Substituent effects on bioactivity are further illustrated in glycolic acid oxidase inhibition studies, where bulkier groups at C4 enhance binding affinity.

Properties

IUPAC Name |

2-oxo-2-(1H-pyrrol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5(6(9)10)4-1-2-7-3-4/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFKIZNNZWWHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with Oxalyl Chloride

The most direct route involves Friedel-Crafts acylation of pyrrole using oxalyl chloride. As detailed in heterocyclic α-oxoester syntheses, pyrrole reacts with oxalyl chloride at -78°C in anhydrous dichloromethane, followed by esterification with methanol in the presence of sodium methoxide to yield methyl 2-oxo-2-(1H-pyrrol-3-yl)acetate. Hydrolysis of this ester under basic conditions (e.g., aqueous NaOH) produces the target acid. This method achieves a 57% yield for the ester intermediate, with the hydrolysis step proceeding quantitatively.

Reaction Conditions:

Alternative Acylating Agents

Ethyl carbonocyanidate and diethyl oxalate have been explored as milder acylating agents. For example, ethyl carbonocyanidate reacts with N-substituted pyrroles (e.g., 1-benzylpyrrole) in benzene under reflux to form ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate, albeit with moderate yields (33–53%). This method avoids extreme temperatures but requires longer reaction times (18–24 hours).

Cyclization of 4-Aminobutyric Acid Derivatives

Alkylation-Cyclization Approach

A USSR patent (No. 1265191) describes the synthesis of pyrrolidinone intermediates that serve as precursors. Potassium salts of 4-aminobutyric acid react with chloroacetamide in alcoholic media at 60–80°C, forming 2-oxo-4-phenyl-1-pyrrolidinyl acetamide. Subsequent oxidation or hydrolysis steps can modify the amide group to yield the carboxylic acid. While the cyclization step achieves 44% yield, the overall process requires multiple steps and chromatographic purification.

Key Steps:

Use of Silane Reagents

Trimethyl bromosilane and hexamethyldisilazane (HMDS) enhance cyclization efficiency. For instance, 4-phenylpyrrolidine reacts with trimethyl bromosilane in toluene at 130–175°C, forming a silylated intermediate that is subsequently treated with methyl bromoacetate. Acidic hydrolysis of the ester group yields the target compound, though yields remain modest (48–63%).

One-Pot Multicomponent Syntheses

Pyranone-Glyoxal-Acetamide Condensation

A one-pot method refluxes 4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxal, and acetamide in acetonitrile for 6 hours. This approach forms a pyrrolo[3,4-b]pyridine intermediate, which is hydrolyzed to 2-oxo-2-(1H-pyrrol-3-yl)acetic acid. While innovative, the yield is limited (42%), and the route is more suited for analogs with aromatic substituents.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | MeCN |

| Temperature | Reflux (82°C) |

| Reaction Time | 6 hours |

| Yield | 42% |

Hydrolysis of Ester Precursors

Ethyl 2-Oxo-2-(1H-Pyrrol-3-yl)Acetate Hydrolysis

Ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate (CAS 86688-96-2) is hydrolyzed using aqueous NaOH or HCl to produce the acid. This two-step process—first synthesizing the ester via acylation, then hydrolyzing—offers flexibility, as the ester can be purified before hydrolysis. Industrial-scale applications favor this route due to its scalability and high purity (>98%).

Hydrolysis Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 57 | Moderate | High | Direct, minimal steps |

| Cyclization | 44–63 | High | Moderate | Versatile for substituted analogs |

| One-Pot Synthesis | 42 | Low | Low | Rapid, no intermediates |

| Ester Hydrolysis | 89–92 | Low | High | High purity, scalable |

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(1H-pyrrol-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2-(1H-pyrrol-3-yl)acetic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives are known to exhibit various biological activities:

- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth, particularly against solid tumors such as colon and lung cancers. For example, studies have indicated that pyrrole-based compounds can act on cancer cell lines like HT-29 (colon carcinoma) and H460 (lung carcinoma) with significant cytotoxic effects .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its derivatives have been evaluated for their antimicrobial activity using methods such as the disc diffusion technique .

Research indicates that 2-oxo-2-(1H-pyrrol-3-yl)acetic acid may interact with biological macromolecules, influencing enzyme activity and receptor binding:

- Enzyme Inhibition : Compounds similar to 2-oxo-2-(1H-pyrrol-3-yl)acetic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

- Binding Affinity Studies : Interaction studies have shown that these compounds can bind effectively to various biological targets, which is crucial for drug design and development.

Case Study 1: Antitumor Activity

A study conducted on a series of pyrrole derivatives revealed that certain modifications of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid significantly enhanced its antitumor activity. The derivatives were tested against multiple cancer cell lines, demonstrating IC50 values in the sub-micromolar range, indicating potent anticancer properties .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| A | HT-29 | 0.5 |

| B | H460 | 0.3 |

| C | PC3 | 0.7 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | Staphylococcus aureus | 15 |

| E | Escherichia coli | 12 |

| F | Pseudomonas aeruginosa | 10 |

Mechanism of Action

The mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- Pyrrole-2-carboxylic acid

- Pyrrole-3-carboxylic acid

- Indole-2-carboxylic acid

- Indole-3-carboxylic acid

Uniqueness

2-oxo-2-(1H-pyrrol-3-yl)acetic acid is unique due to the presence of both an oxo group and an acetic acid moiety on the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize pH and temperature to avoid side reactions (e.g., decarboxylation).

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | H2SO4, 60°C, 12h | ~45 | |

| 2 | DCC, DMAP, RT | ~70 |

Basic: How is the molecular structure of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid characterized?

Methodological Answer:

Use spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (DMSO-d6) identifies protons on the pyrrole ring (δ 6.5–7.2 ppm) and the oxo-acetic acid moiety (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- X-Ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Significance |

|---|---|---|

| ¹³C NMR | 165 ppm (C=O) | Confirms oxo group |

| IR | 1715 cm⁻¹ | Carboxylic acid C=O |

Advanced: How can computational chemistry optimize the synthesis of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid?

Methodological Answer:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .

Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures.

Feedback Loops : Integrate experimental results (e.g., failed conditions) to refine computational predictions .

Q. Example Workflow :

- Screen reaction parameters (e.g., solvent polarity) via COSMO-RS simulations.

- Validate predictions with small-scale experiments.

Advanced: What in vitro assays evaluate the biological activity of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-Kill Curves : Assess bactericidal kinetics.

- Anti-Inflammatory Activity :

- COX-2 Inhibition : Measure IC50 values via ELISA.

- Cytokine Profiling (e.g., IL-6, TNF-α) in macrophage cell lines .

Q. Table 3: Example Bioactivity Data

| Assay | Result (IC50/MIC) | Reference |

|---|---|---|

| COX-2 Inhibition | 12 µM | |

| E. coli MIC | 64 µg/mL |

Basic: Which functional groups in 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid influence its reactivity?

Methodological Answer:

- Oxo Group (C=O) : Participates in nucleophilic additions (e.g., with amines) and keto-enol tautomerism.

- Pyrrole Ring : Aromatic heterocycle with π-π stacking potential; susceptible to electrophilic substitution at the 2-position.

- Carboxylic Acid : Enables salt formation or esterification for prodrug development .

Q. Key Reactivity Tests :

- pH-Dependent Solubility : Measure solubility in buffers (pH 2–12).

- Stability Studies : Monitor degradation under UV light or heat.

Advanced: How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

Comparative Dose-Response Studies : Test derivatives under standardized conditions (e.g., same cell line, passage number).

Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity trends .

Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.

Q. Example SAR Insight :

- Derivatives with electron-deficient pyrrole rings show enhanced antimicrobial activity due to improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.